Freselestat is classified as a serine protease inhibitor. It specifically targets human neutrophil elastase, which is involved in the degradation of elastin and other extracellular matrix proteins. The compound has been studied for its potential therapeutic applications in conditions characterized by excessive inflammation, such as chronic obstructive pulmonary disease and acute lung injury. Its chemical structure is defined by the International Chemical Identifier (InChI) key: YSIHYROEMJSOAS-QGZVFWFLSA-N, and its canonical SMILES representation is CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3.
The synthesis of Freselestat involves multiple steps starting from readily available starting materials. The process typically requires the use of organic solvents, catalysts, and controlled temperatures to achieve high yield and purity.
In an industrial context, production methods are optimized for large-scale manufacturing, utilizing automated reactors and continuous flow processes while adhering to stringent quality control measures.
Freselestat's molecular structure features several important functional groups that contribute to its biological activity. The compound includes a central core with multiple stereocenters which influence its interaction with neutrophil elastase.
The detailed analysis of the molecular structure can be achieved through techniques like X-ray crystallography or NMR spectroscopy, which provide insights into the compound's three-dimensional configuration .
Freselestat undergoes various chemical reactions that include:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically require controlled temperatures and inert atmospheres to optimize yields.
Freselestat exerts its pharmacological effects by inhibiting neutrophil elastase activity. This inhibition occurs through binding to the enzyme's active site, thereby preventing it from degrading elastin and other proteins in the extracellular matrix.
Freselestat possesses distinct physical and chemical properties that are crucial for its function:
These properties are essential for determining its bioavailability and therapeutic efficacy .
Freselestat has been extensively researched for various scientific applications:
Research continues to explore its efficacy in modulating inflammatory responses and potential use in other therapeutic areas .
Neutrophil elastase (NE) exhibits broad substrate specificity, degrading extracellular matrix (ECM) components like elastin, collagen, and fibronectin. In chronic obstructive pulmonary disease (COPD), persistent NE activity triggers alveolar wall destruction, leading to emphysema. NE also activates pro-inflammatory cascades by cleaving immune receptors and releasing cytokines (e.g., IL-8), amplifying neutrophil recruitment and establishing a self-sustaining inflammatory loop [2] [8]. Beyond pulmonary tissues, NE contributes to:
Table 1: Disease Mechanisms Linked to Neutrophil Elastase Activity
Disease Context | Key NE-Driven Mechanisms | Clinical Evidence |
---|---|---|
COPD/Emphysema | ECM degradation, IL-8/CXCL8 release, mucus hypersecretion | Elevated NE in bronchoalveolar lavage correlates with disease severity [2] |
Acute Lung Injury (ALI) | Endothelial damage, pulmonary edema, neutrophil infiltration | NE knockout mice show reduced ALI severity [8] |
Inflammatory Bowel Disease | Disruption of intestinal epithelial barriers, bacterial translocation | High fecal NE activity in ulcerative colitis patients [9] |
Crucially, NE’s bactericidal functions—mediated through neutrophil extracellular traps (NETs)—complicate therapeutic inhibition. However, in chronic diseases, NE’s pathological effects outweigh its protective roles [8].
The protease-antiprotease imbalance hypothesis, first proposed in the 1960s, posits that uncontrolled protease activity (particularly NE) overwhelms endogenous inhibitors, leading to tissue destruction. This paradigm originated from observations that genetic deficiency of α1-antitrypsin (AAT)—NE’s primary inhibitor—predisposes individuals to early-onset emphysema [2] [5]. Key aspects include:
Table 2: Comparison of Elastase Inhibitor Strategies
Inhibitor Type | Example Agents | Mechanism | Limitations |
---|---|---|---|
Endogenous Serpin | α1-Antitrypsin (AAT) | Irreversible covalent inhibition | Inactivated by oxidation; polymerization defects in genetic deficiency [2] |
Synthetic Small Molecules | Freselestat, Sivelestat | Competitive, reversible inhibition | Short plasma half-life; species-specific activity variations [1] [6] |
Engineered Biologics | NbE201 (VHH antibody) | Substrate-like binding to active site | Immunogenicity risks; production complexity [4] |
Freselestat exemplifies a synthetic approach to rebalancing protease-antiprotease dynamics. As a competitive inhibitor, it binds NE’s catalytic site (Ki = 12.2 nM) without irreversible inactivation, allowing physiological NE activity during infection [6] [9].
Targeted NE inhibition addresses unmet needs in diseases where conventional anti-inflammatories show limited efficacy. Freselestat’s high selectivity (>100-fold vs. trypsin, cathepsin G, and MMPs) minimizes off-target effects [6] [9]. Its therapeutic rationale is strongest in:
Cardiopulmonary Diseases
Renal Diseases
NE directly promotes tubulointerstitial fibrosis via:
Table 3: Preclinical Evidence for Freselestat in Disease Models
Disease Model | Intervention | Key Outcomes | Molecular Targets |
---|---|---|---|
HNE-Induced Acute Lung Injury (Rats) | Freselestat (10–100 mg/kg, oral) | ↓ Neutrophil count in BALF; ↓ lung hemorrhage; ↓ myeloperoxidase activity | Inhibition of elastin degradation; reduced IL-8/CXCL8 [1] [9] |
Simulated Cardiopulmonary Bypass (Human Blood) | Freselestat (1 μM) | ↓ IL-8 by 62%; ↓ C5b-9 formation by 58%; no CD11b modulation | Complement cascade inhibition; reduced chemotaxis [1] [6] |
TNBS-Induced Colitis (Hamsters) | Freselestat (10 mg/kg) | ↓ Histopathological damage by 40%; normalized stool consistency | Preservation of epithelial barriers; ↓ neutrophil infiltration [9] |
Freselestat’s efficacy in diverse models underscores NE’s role as a convergent pathological node in chronic diseases. Its oral bioavailability further differentiates it from biologics like AAT augmentation therapy [6] [9].
Appendix: Compound NomenclatureTable 4: Freselestat Synonyms and Identifiers
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 2-(5-amino-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(1R,2R)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-1-hydroxy-3-methylbutan-2-yl]acetamide |
CAS Registry Number | 208848-19-5 |
Synonyms | ONO-6818, ONO-PO-736, CP-955, ONO 6818 |
Molecular Formula | C₂₃H₂₈N₆O₄ |
DrugBank ID | DB03925 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7